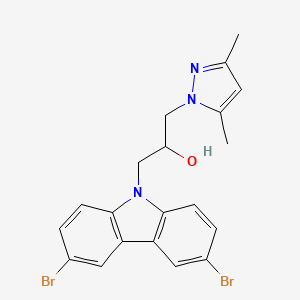

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are essential for cell volume regulation and homeostasis.

Wissenschaftliche Forschungsanwendungen

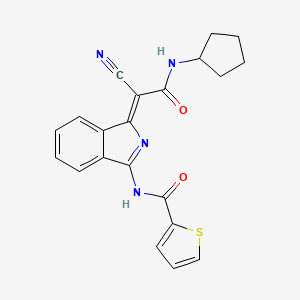

a. Drug Delivery Systems:: Graphene-based materials, including GNF-Pf-4299, can serve as drug carriers due to their large surface area, biocompatibility, and ability to encapsulate therapeutic agents. Researchers explore their use in targeted drug delivery, enhancing treatment efficacy while minimizing side effects .

b. Biosensors:: GNF-Pf-4299 can be incorporated into biosensors for detecting specific molecules or pathogens. Its high electrical conductivity and surface functionalization potential enable sensitive and rapid detection in diagnostic assays .

c. Imaging Systems:: Graphene derivatives, including GNF-Pf-4299, exhibit excellent optical properties. They can enhance contrast in imaging techniques such as fluorescence imaging, photoacoustic imaging, and magnetic resonance imaging (MRI) .

Advanced Composites:

GNF-Pf-4299, when used as a neat graphene nanofiber (GNF), shows promise in advanced composite materials. These applications include:

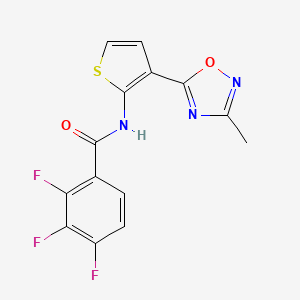

a. Electrospinning:: Neat GNFs can be electrospun into fibers, creating materials with exceptional mechanical strength, electrical conductivity, and thermal stability. These fibers find use in composites for aerospace, electronics, and structural components .

Catalysts:

Graphene-based materials have been explored as catalysts due to their high surface area and unique electronic properties. GNF-Pf-4299 could potentially play a role in catalytic reactions, such as hydrogen evolution or oxygen reduction .

Sensors:

GNF-Pf-4299’s electrical conductivity and surface reactivity make it suitable for sensor applications:

a. Gas Sensors:: Functionalized graphene derivatives can detect gases like NO₂, NH₃, and CO. GNF-Pf-4299 may contribute to sensitive gas sensors for environmental monitoring or safety applications.

b. Biosensors (Again):: Apart from diagnostics, GNF-Pf-4299 can be part of biosensors for real-time monitoring of biomolecules, proteins, or DNA .

Wearable Technology:

Graphene-based materials, including GNF-Pf-4299, are being explored for wearable electronics. Their flexibility, conductivity, and lightweight nature make them ideal for applications like flexible displays, sensors, and energy storage devices.

Wirkmechanismus

Target of Action

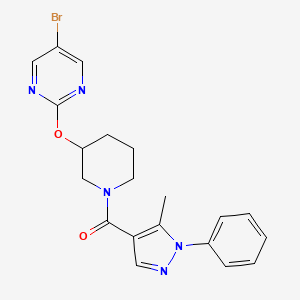

GNF-Pf-4299 is a potent inhibitor of PAK4 , a serine/threonine protein kinase . PAK4 plays a crucial role in various cellular processes, including cell proliferation, survival, and motility .

Mode of Action

GNF-Pf-4299 interacts with PAK4, inhibiting its kinase activity . This inhibition disrupts the normal functioning of PAK4, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of PAK4 by GNF-Pf-4299 affects several biochemical pathways. One of the key pathways is the PAK4/c-Src/EGFR/cyclin D1 pathway . Inhibition of PAK4 leads to the downregulation of this pathway, which is crucial for cell proliferation and survival .

Result of Action

The inhibition of PAK4 by GNF-Pf-4299 leads to a decrease in cell proliferation, particularly in cancer cells . This can result in the induction of apoptosis, or programmed cell death, in these cells .

Eigenschaften

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Br2N3O/c1-12-7-13(2)25(23-12)11-16(26)10-24-19-5-3-14(21)8-17(19)18-9-15(22)4-6-20(18)24/h3-9,16,26H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQECFFFFRVHGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Br2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2787453.png)

![methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2787454.png)

![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/no-structure.png)

![3-methyl-N-[4-({4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]butanamide](/img/structure/B2787475.png)